molecular formula C8H8N2O B3022416 (2-Methoxyphenyl)cyanamide CAS No. 65195-61-1

(2-Methoxyphenyl)cyanamide

Cat. No.: B3022416
CAS No.: 65195-61-1
M. Wt: 148.16 g/mol
InChI Key: GGHNCFFNFXYQKV-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary targets of cyanamide, a compound structurally related to (2-Methoxyphenyl)cyanamide, are enzymes such as Cathepsin K and Carbonic Anhydrase 2 . These enzymes play crucial roles in various biological processes, including protein degradation and regulation of pH and fluid balance .

Mode of Action

Cyanamide interacts with its targets by inhibiting their activity . This inhibition can lead to changes in the biochemical pathways these enzymes are involved in, affecting the overall physiological response .

Biochemical Pathways

Cyanamide has been shown to affect several biochemical pathways. For instance, it has been used to promote bud break in deciduous fruit trees, suggesting its involvement in the regulation of dormancy release . It also appears to influence protein expression patterns, inducing shifts in the expression of a significant number of proteins .

Pharmacokinetics

The pharmacokinetics of cyanamide, which may be similar to those of this compound, involve absorption, distribution, metabolism, and excretion (ADME). After oral administration, cyanamide is rapidly absorbed, with peak plasma levels reached within 10.5 to 15.5 minutes . The compound’s elimination half-life is approximately 51.7 minutes, and its total plasma clearance rate is 14.4 mL/kg/min . The oral bioavailability of cyanamide ranges from 53% to 81%, suggesting the presence of a first-pass effect .

Result of Action

The molecular and cellular effects of cyanamide’s action include the inhibition of aldehyde dehydrogenase (ALDH), leading to increased levels of reactive oxygen species (ROS) and nitric oxide (NO) within cells . This can result in apoptosis, or programmed cell death . A synthetic salidroside analog, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside, has been shown to protect against sodium nitroprusside-induced neurotoxicity in HT22 cells, suggesting potential neuroprotective effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of cyanamide. For instance, temperature, light intensity, pH, nutrients, salinity, ultraviolet radiation, wind, trace metals, and environmental pollutants can all impact the growth of cyanobacterial species and their cyanotoxin production . Similarly, these factors may also affect the action of this compound.

Safety and Hazards

Cyanamide may polymerize at temperatures above 122℃, or on evaporation of aqueous solutions. It reacts with acids, strong oxidants, strong reducing agents such as hydrides and water, causing explosion and toxic hazard . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

The application of alkyl and aryl substituted cyanamides in synthetic chemistry has diversified multi-fold in recent years . The electronic properties of substituted cyanamides are known to play a crucial role as a bridging ligand for metal-metal coupling in dinuclear complexes, which directly affects their magnetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Methoxyphenyl)cyanamide can be synthesized through various methods. One common approach involves the treatment of substituted aryl amines with alkyl cyanoacetates under different reaction conditions . Another method includes the iron-mediated desulfurization of isothiocyanates, which involves nucleophilic addition and desulfurization under mild conditions .

Industrial Production Methods: Industrial production of cyanamides often involves the dilution of cyanamide with water, followed by the addition of methyl chloroformate and regulation of the pH with sodium hydroxide. The reaction is catalyzed by a phase transfer catalyst at a controlled temperature .

Chemical Reactions Analysis

Types of Reactions: (2-Methoxyphenyl)cyanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyanamide group to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and acids can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted phenyl cyanamides, amines, and oxides .

Comparison with Similar Compounds

  • 2-Methoxyphenyl isocyanate
  • 2-Methoxyphenylamine
  • 2-Methoxyphenylacetonitrile

Comparison: (2-Methoxyphenyl)cyanamide is unique due to its cyanamide group, which imparts distinct reactivity compared to other similar compounds. For instance, 2-Methoxyphenyl isocyanate primarily undergoes reactions typical of isocyanates, while 2-Methoxyphenylamine and 2-Methoxyphenylacetonitrile exhibit different reactivity patterns due to the presence of amine and nitrile groups, respectively .

Properties

IUPAC Name

(2-methoxyphenyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-5-3-2-4-7(8)10-6-9/h2-5,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHNCFFNFXYQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00485535
Record name (2-methoxyphenyl)cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00485535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65195-61-1
Record name (2-methoxyphenyl)cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00485535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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